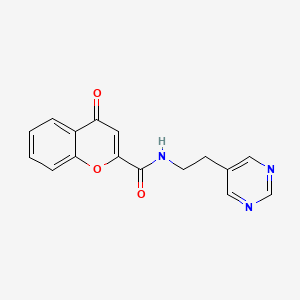
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, also known as PEC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEC is a chromene-based compound that belongs to the class of small molecules known as kinase inhibitors.
Wirkmechanismus
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide acts as a kinase inhibitor by binding to the ATP-binding site of the target kinase, thereby preventing its activity. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects:
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to have several biochemical and physiological effects, including inhibition of kinase activity, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokine production. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to inhibit the activation of microglia in the brain, which may have therapeutic implications for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is its potent kinase inhibitory activity, which makes it a promising candidate for the development of novel cancer therapeutics. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to have anti-inflammatory and neuroprotective properties, which may have therapeutic implications for a range of diseases. However, one of the limitations of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide. One area of research is the development of more potent and selective kinase inhibitors based on the structure of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide. Another area of research is the investigation of the anti-inflammatory and neuroprotective properties of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide, which may have therapeutic implications for a range of diseases. Additionally, the development of novel drug delivery systems for 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide may improve its bioavailability and efficacy in vivo.
Synthesemethoden
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide begins with the reaction of 4-hydroxycoumarin and 2-bromoethyl pyrimidine, which results in the formation of 4-(2-pyrimidin-5-ylethoxy)coumarin. This intermediate compound is then subjected to a series of reactions, including acetylation, cyclization, and deacetylation, to yield the final product, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of several kinases, including AKT, mTOR, and ERK, which are known to play a critical role in cancer cell proliferation and survival. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models.
In addition to cancer research, 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has also been studied for its anti-inflammatory and neuroprotective properties. 4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia in the brain, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-oxo-N-(2-pyrimidin-5-ylethyl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-13-7-15(22-14-4-2-1-3-12(13)14)16(21)19-6-5-11-8-17-10-18-9-11/h1-4,7-10H,5-6H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEFHXRDWGWOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-(2-(pyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2908746.png)

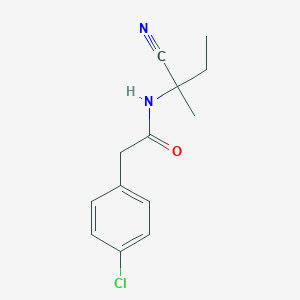
![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2908751.png)
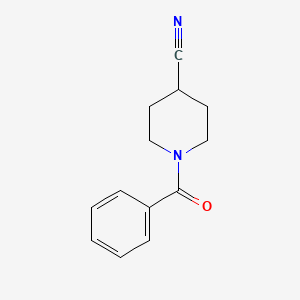


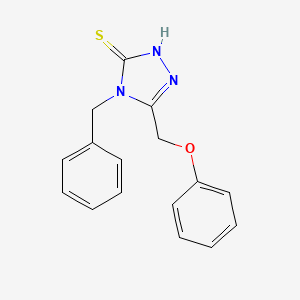
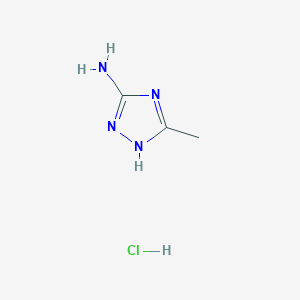
![3-Methyl-2-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2908764.png)
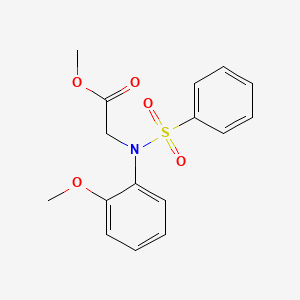
![1,3-dimethyl-5-{[(piperidin-4-ylmethyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2908766.png)